An In-Depth Technical Guide to 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword
The tetrazole motif is a cornerstone in modern medicinal chemistry, lauded for its unique physicochemical properties that allow it to serve as a metabolically stable bioisostere of the carboxylic acid group.[1][2] This seemingly simple five-membered heterocyclic ring, with its four nitrogen atoms, has been incorporated into numerous FDA-approved drugs, spanning a wide range of therapeutic areas from cardiovascular disease to infectious agents.[1] This guide focuses on a specific, yet highly relevant, derivative: 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. The strategic inclusion of a benzyloxy group and a fluorine atom on the phenyl ring presents a compelling scaffold for drug discovery, offering opportunities to fine-tune potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive overview of its chemical identity, synthesis, potential applications, and the underlying scientific principles that guide its use in a research and development setting.
Chemical Identity and Structural Elucidation
At the core of our investigation is the precise chemical identity of 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole. While a specific CAS number for this compound is not readily found in public databases, suggesting it may be a novel or less-common research chemical, its identity can be unequivocally established through its molecular structure and other identifiers. The presence of the tetrazole ring, the fluorinated phenyl group, and the benzyloxy substituent are key features that will dictate its chemical behavior and biological activity.
| Identifier | Value | Source |
| IUPAC Name | 5-(4-(Benzyloxy)-2-fluorophenyl)-1H-tetrazole | N/A |
| Molecular Formula | C₁₄H₁₁FN₄O | N/A |
| Molecular Weight | 270.27 g/mol | N/A |
| CAS Number | Not readily available | N/A |
| Related CAS Number | 50907-21-6 (for 5-(4-Fluorophenyl)-1H-tetrazole) | [3][4] |
| SMILES | c1ccc(cc1)OCc2cc(c(cc2)F)c3nnn[nH]3 | N/A |
| InChI Key | (Predicted) | N/A |
Synthesis and Mechanistic Insights: The [3+2] Cycloaddition Pathway
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[5][6] This powerful transformation is the cornerstone for accessing a diverse array of tetrazole derivatives, including our target compound.
The Core Reaction: Nitrile and Azide Cycloaddition
The synthesis commences with the corresponding benzonitrile, in this case, 4-(benzyloxy)-2-fluorobenzonitrile. This precursor is then treated with an azide source, most commonly sodium azide, in the presence of a catalyst.[7][8][9] The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) and often requires elevated temperatures to proceed at a reasonable rate.[7][10]
The choice of catalyst is critical for the efficiency of the reaction. While early methods used ammonium chloride, a variety of Lewis and Brønsted acids have been shown to effectively catalyze the cycloaddition.[11] These catalysts are thought to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[6]
Mechanistic Rationale
The generally accepted mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide ion then attacks the nitrile carbon, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring. Protonation of the resulting tetrazolide anion affords the final 1H-tetrazole product.
Applications in Drug Discovery and Development
While specific biological data for 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole is not publicly available, its structural features suggest potential applications in several therapeutic areas. The tetrazole moiety is present in a number of marketed drugs, including the angiotensin II receptor blocker losartan and the antibiotic cefazolin. [12] The 4-benzyloxy-2-fluorophenyl substituent is a versatile scaffold that can be tailored to interact with a variety of biological targets. The benzyloxy group can be modified to explore structure-activity relationships, while the fluorine atom can enhance binding and metabolic stability. This compound could serve as a valuable building block or lead compound in the development of novel therapeutics targeting enzymes or receptors where an acidic group is required for binding.
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-1H-tetrazoles
The following is a general, adaptable protocol for the synthesis of 5-aryl-1H-tetrazoles from the corresponding benzonitrile. This procedure should be optimized for the specific substrate, 4-(benzyloxy)-2-fluorobenzonitrile.
Materials:
-
Aryl nitrile (1.0 eq)
-
Sodium azide (1.2 - 1.5 eq)
-
Catalyst (e.g., zinc bromide, 1.0 eq; or silica sulfuric acid, catalytic amount)
-
Solvent (e.g., DMF or water)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl nitrile, sodium azide, and catalyst.
-
Solvent Addition: Add the solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If using DMF, the solvent can be removed under reduced pressure. If using water, proceed directly to extraction.
-
Acidification: Add hydrochloric acid to the reaction mixture until the pH is acidic (pH ~1-2).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Safety and Handling
As with any research chemical, 5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, general guidelines for handling tetrazole derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Many tetrazole-containing compounds are solids and can be irritating to the skin, eyes, and respiratory system. [3]Azide-containing reagents, such as sodium azide, are highly toxic and should be handled with extreme care.
Conclusion
5-(4-Benzyloxy-2-fluoro-phenyl)-1H-tetrazole represents a promising scaffold for medicinal chemistry and drug discovery. Its synthesis is accessible through well-established [3+2] cycloaddition chemistry. The combination of the bioisosteric tetrazole ring with the strategically substituted phenyl group provides a platform for the development of novel therapeutic agents. While further research is needed to elucidate its specific biological activities, the principles outlined in this guide provide a solid foundation for its synthesis, characterization, and application in a research setting.
References
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. [Link]
-
1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ACS Publications. [Link]
-
An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide. Elsevier. [Link]
-
Synthesis and Antibiotic Activity of 1-(2-Fluorphenyl)-5-phenyl-1H- tetrazole and 1-(2-chlorophenyl). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Oriental Journal of Chemistry. [Link]
-
Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Bentham Science. [Link]
-
5-[1-(4-Fluorophenyl)cyclopropyl]-2H-tetrazole. CAS Common Chemistry. [Link]
-
Tetrazole. Wikipedia. [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed. [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PMC. [Link]
-
Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Cheméo. [Link]
-
5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. PubChem. [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 5-(4-Fluorophenyl)-1H-tetrazole 95 50907-21-6 [sigmaaldrich.com]
- 4. 5-(4-氟苯基)-1H-四唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide [comptes-rendus.academie-sciences.fr]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.org.za [scielo.org.za]
- 11. chalcogen.ro [chalcogen.ro]
- 12. globalresearchonline.net [globalresearchonline.net]
